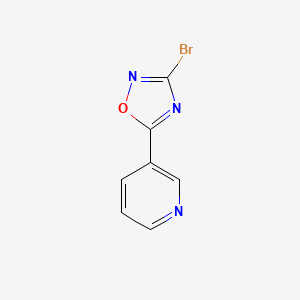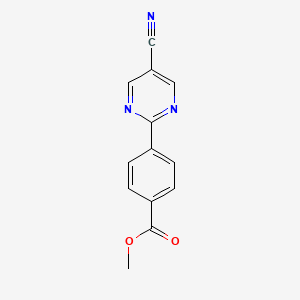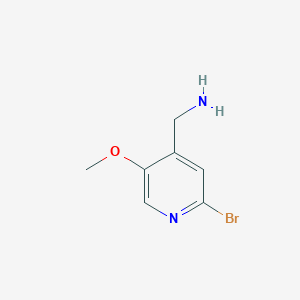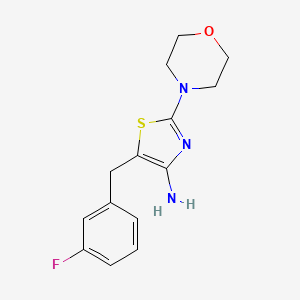
3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a bromine atom, a pyridine ring, and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromopyridine-2-carboxylic acid hydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization and Coupling Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.
Cyclization and Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) are often employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and specificity of these products.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the modulation of target activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a pyridinyl group.
3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with the pyridinyl group attached at a different position.
3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole: Similar structure but with the pyridinyl group attached at a different position.
Uniqueness
3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
3-bromo-5-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H4BrN3O/c8-7-10-6(12-11-7)5-2-1-3-9-4-5/h1-4H |
InChI Key |
URTQBEUNKGUCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11788978.png)




![4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL](/img/structure/B11789015.png)
![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline](/img/structure/B11789017.png)


![Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789032.png)
![2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11789036.png)
![2-Bromo-5-(2-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789042.png)

